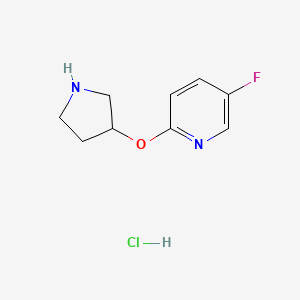

5-Fluoro-2-(pyrrolidin-3-yloxy)pyridinehydrochloride

Description

5-Fluoro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride is a pyridine derivative featuring a fluorine atom at the 5-position and a pyrrolidin-3-yloxy substituent at the 2-position of the pyridine ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications. Key properties include:

- Molecular formula: C₉H₁₃Cl₂FN₂O (dihydrochloride form) .

- Molecular weight: 239.12 g/mol .

- Purity: 95% (typical commercial grade) .

- CAS number: EN300-245100 (dihydrochloride) , 1909325-25-2 (free base) .

The pyrrolidine moiety contributes to conformational flexibility, which is advantageous in drug design .

Properties

IUPAC Name |

5-fluoro-2-pyrrolidin-3-yloxypyridine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O.ClH/c10-7-1-2-9(12-5-7)13-8-3-4-11-6-8;/h1-2,5,8,11H,3-4,6H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHCUVYKFUUZJLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=NC=C(C=C2)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(pyrrolidin-3-yloxy)pyridinehydrochloride typically involves the reaction of 5-fluoropyridine with pyrrolidin-3-ol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(pyrrolidin-3-yloxy)pyridinehydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.

Major Products Formed

Oxidation: Formation of corresponding pyridine N-oxide derivatives.

Reduction: Formation of reduced pyridine derivatives.

Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

a. Antimicrobial Activity

Research indicates that 5-Fluoro-2-(pyrrolidin-3-yloxy)pyridinehydrochloride exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents.

| Bacterial Strain | Inhibition Zone (mm) | Standard Used |

|---|---|---|

| Staphylococcus aureus | 15 | Streptomycin |

| Escherichia coli | 12 | Streptomycin |

b. Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. It has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in mediating inflammatory responses. In vivo studies using carrageenan-induced paw edema models demonstrated that this compound significantly reduces inflammation compared to standard anti-inflammatory drugs like diclofenac.

| Compound Name | COX-2 Inhibition (%) | IC (µM) |

|---|---|---|

| This compound | 71 | 0.01 |

| Diclofenac | 22 | 54.65 |

Pharmacological Applications

a. Enzyme Inhibition

The compound acts as an enzyme inhibitor, modulating various biochemical pathways. This feature is particularly valuable in drug design, where the inhibition of specific enzymes can lead to therapeutic benefits in diseases characterized by overactive enzyme activity.

b. Receptor Binding Studies

this compound has been utilized in receptor binding studies, providing insights into its potential as a therapeutic agent targeting specific receptors involved in disease mechanisms.

Agrochemical Applications

This compound is also being explored for its applications in agrochemicals. Its structural characteristics may contribute to the development of new pesticides or herbicides that are more effective and environmentally friendly.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

a. Study on COX Inhibition

A study evaluated various substituted pyridines for their COX inhibitory activity, revealing that derivatives of this compound exhibited superior anti-inflammatory profiles with minimal gastrointestinal toxicity.

b. Antioxidant Efficacy

Research has demonstrated the antioxidant capabilities of this compound, showing effectiveness in scavenging DPPH radicals and protecting cellular components from oxidative damage.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(pyrrolidin-3-yloxy)pyridinehydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological targets, while the pyrrolidin-3-yloxy group provides additional binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Pyridine Derivatives with Alkyl Substituents

5-Methyl-2-(pyrrolidin-3-yloxy)pyridine Hydrochloride

- Structure : Methyl group replaces fluorine at the 5-position.

- Molecular formula : C₁₀H₁₅ClN₂O .

- Molecular weight : 214.69 g/mol .

- CAS numbers : 57075-84-0 , 1420836-27-6 .

- Key differences :

2-Methyl-5-(pyrrolidin-3-yloxy)pyridine Dihydrochloride

Pyrimidine-Based Analogs

(S)-5-Fluoro-N-(pyrrolidin-3-yl)pyrimidin-2-amine Hydrochloride

Halogenated Derivatives

5-Chloro-2-(pyrrolidin-3-yloxy)pyridine

Biological Activity

5-Fluoro-2-(pyrrolidin-3-yloxy)pyridinehydrochloride is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound's chemical structure includes a fluorine atom at the 5-position of the pyridine ring and a pyrrolidin-3-yloxy group. The synthesis typically involves multi-step processes, including the formation of the pyridine ring followed by substitution reactions to introduce the pyrrolidinyl moiety.

Synthetic Route Overview:

- Formation of Pyridine Ring: Starting from appropriate precursors, the pyridine ring is synthesized via cyclization reactions.

- Substitution Reaction: The introduction of the pyrrolidin-3-yloxy group is achieved through nucleophilic substitution, often using alkyl halides under basic conditions.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. Research indicates that this compound may act as a modulator of neurotransmitter systems or as an enzyme inhibitor.

Potential Mechanisms:

- Enzyme Inhibition: It may inhibit enzymes involved in critical biochemical pathways, leading to altered cellular responses.

- Receptor Modulation: The compound could interact with neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.

Therapeutic Applications

Research has suggested various therapeutic potentials for this compound, including:

- Anticancer Activity: Preliminary studies indicate that it exhibits cytotoxic effects against certain cancer cell lines, such as L1210 mouse leukemia cells, with IC50 values in the nanomolar range .

- Neuroprotective Effects: Its ability to modulate neurotransmitter systems suggests potential applications in neurodegenerative diseases.

- Anti-inflammatory Properties: The compound has been explored for its role in reducing inflammation through modulation of inflammatory pathways.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.